4,4,5,5-Tetramethyl-2-[2-(trifluoromethyl)thiophen-3-yl]-1,3,2-dioxaborolane
Description
4,4,5,5-Tetramethyl-2-[2-(trifluoromethyl)thiophen-3-yl]-1,3,2-dioxaborolane is a boronic ester featuring a thiophene backbone substituted with a trifluoromethyl (-CF₃) group at the 2-position and a pinacol boronate group (1,3,2-dioxaborolane) at the 3-position. This compound is structurally tailored for applications in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex fluorinated heterocycles relevant to pharmaceuticals, agrochemicals, and materials science . The CF₃ group imparts electron-withdrawing effects, enhancing stability and modulating reactivity in catalytic processes .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[2-(trifluoromethyl)thiophen-3-yl]-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BF3O2S/c1-9(2)10(3,4)17-12(16-9)7-5-6-18-8(7)11(13,14)15/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COSDJCHZVQOKMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(SC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BF3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2246611-07-2 | |
| Record name | 4,4,5,5-tetramethyl-2-[2-(trifluoromethyl)thiophen-3-yl]-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-[2-(trifluoromethyl)thiophen-3-yl]-1,3,2-dioxaborolane typically involves the reaction of thiophene derivatives with boronic esters. One common method includes the use of thiophene-2-boronic acid pinacol ester as a starting material. The reaction conditions often require an inert atmosphere and low temperatures to ensure the stability of the compound .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography. The reaction is typically carried out in specialized reactors that maintain the required temperature and atmospheric conditions .
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-[2-(trifluoromethyl)thiophen-3-yl]-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiol derivatives.
Substitution: It participates in substitution reactions, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various substituted thiophenes, sulfoxides, sulfones, and thiol derivatives. These products are valuable intermediates in the synthesis of more complex organic molecules .
Scientific Research Applications
4,4,5,5-Tetramethyl-2-[2-(trifluoromethyl)thiophen-3-yl]-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-[2-(trifluoromethyl)thiophen-3-yl]-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiophene Ring
Methyl vs. Trifluoromethyl Substitution
- 4,4,5,5-Tetramethyl-2-(2-methylbenzo[b]thiophen-3-yl)-1,3,2-dioxaborolane (CAS 1174298-60-2):
- Structure : A benzo[b]thiophene core with a methyl (-CH₃) group at the 2-position.
- Properties : The methyl group is electron-donating, increasing electron density at the reactive boron center. This may accelerate transmetallation in cross-coupling reactions but reduce oxidative stability compared to CF₃-substituted analogs. Molecular weight: 274.19 g/mol .
- This electronic effect improves resistance to protodeboronation, a common side reaction in Suzuki couplings .
Difluoromethyl and Methanol Derivatives
- 2-[5-(Difluoromethyl)thiophen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 2568559-54-4):
- (2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl)methanol (CAS 1310384-43-0): Structure: A hydroxymethyl (-CH₂OH) group at the 3-position of thiophene. Properties: The hydroxyl group introduces hydrogen-bonding capacity, enhancing solubility in polar solvents. Molecular weight: 240.13 g/mol .
Aromatic Core Modifications
Thiophene vs. Phenyl Backbones
- 4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane :
- trans-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)styrene :
Trifluoromethylthio (SCF₃) Derivatives
- 4,4,5,5-Tetramethyl-2-(3-((trifluoromethyl)thio)phenyl)-1,3,2-dioxaborolane (CAS 1026796-07-5):
Spectroscopic and Reactivity Trends
NMR Data
Reactivity in Cross-Coupling Reactions
Biological Activity
4,4,5,5-Tetramethyl-2-[2-(trifluoromethyl)thiophen-3-yl]-1,3,2-dioxaborolane is a boronic ester derivative that has attracted significant attention in various fields of chemistry and biology. This compound is notable for its unique structural features and potential applications in drug development and organic synthesis.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C11H14BF3O2S
- Molecular Weight : 278.10 g/mol
- CAS Number : 2246611-07-2
The compound features a dioxaborolane ring that enhances its reactivity in various chemical transformations. Its trifluoromethyl group contributes to its lipophilicity and biological activity.
Biological Activity
The biological activity of this compound has been explored in several studies. The following sections summarize key findings regarding its pharmacological potential and applications.
Anticancer Activity
Recent studies have indicated that compounds containing boron can exhibit anticancer properties. Research involving similar boronic esters has shown:
- Mechanism of Action : Boronic acids can inhibit proteasomes and affect cell cycle regulation.
- Case Studies :
- A study demonstrated that boron-containing compounds could induce apoptosis in cancer cell lines by disrupting protein homeostasis.
- In vitro assays have shown that derivatives of this compound can inhibit the proliferation of breast cancer cells with IC50 values in the low micromolar range.
Antimicrobial Properties
The antimicrobial activity of similar compounds has been documented:
- Inhibition of Bacterial Growth : Compounds with similar structures have been tested against various bacterial strains. Results indicate significant inhibition at concentrations ranging from 10 to 50 µg/mL.
- Case Study : A specific derivative demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with a minimum inhibitory concentration (MIC) comparable to established antibiotics.
Applications in Organic Synthesis
This compound is utilized as a reagent in organic synthesis:
- Cross-Coupling Reactions : It serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Suzuki-Miyaura Coupling | Pd catalyst; base; DMSO | 70–90 |
| Negishi Coupling | Zn catalyst; THF | 65–85 |
Q & A
Q. What are the standard synthetic methodologies for preparing 4,4,5,5-tetramethyl-2-[2-(trifluoromethyl)thiophen-3-yl]-1,3,2-dioxaborolane?
The synthesis typically involves Suzuki-Miyaura coupling or direct borylation. For example, analogous dioxaborolanes are synthesized via palladium-catalyzed cross-coupling between aryl halides (e.g., iodophenyl derivatives) and pinacolborane in the presence of triethylamine as a base, using solvents like 1,4-dioxane or THF . Key steps include:
Q. Which analytical techniques are most effective for characterizing this compound?
A combination of spectroscopic and crystallographic methods is critical:
- NMR spectroscopy : ¹H, ¹¹B, and ¹⁹F NMR to confirm boron coordination, trifluoromethyl group integrity, and thiophene substitution patterns .
- X-ray crystallography : Resolves bond lengths and angles, particularly the planar geometry of the dioxaborolane ring and steric effects from tetramethyl groups .
- Mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns .
Advanced Research Questions
Q. How do electronic effects of the trifluoromethyl and thiophene substituents influence reactivity in cross-coupling reactions?
The electron-withdrawing trifluoromethyl group enhances electrophilicity at the boron center, facilitating transmetallation in Suzuki-Miyaura reactions. Conversely, the thiophene moiety’s π-electron-rich system may stabilize intermediates via conjugation. Comparative studies on analogous compounds show that electron-deficient aryl groups increase coupling efficiency by 20–30% under optimized conditions (e.g., 80°C, K₂CO₃ base) .
Q. What strategies resolve contradictions in regioselectivity observed during cross-coupling with polyhalogenated substrates?
Competing regioselectivity arises from steric hindrance (tetramethyl groups) vs. electronic directing effects (thiophene). Methodological approaches include:
- Substrate pre-functionalization : Introducing directing groups (e.g., -NH₂) to bias coupling sites .
- Catalyst tuning : Bulky ligands (e.g., SPhos) improve selectivity for less hindered positions .
- Computational modeling : DFT calculations predict preferential transition states, guiding experimental design .
Q. How can researchers assess the hydrolytic stability of this compound under varying pH conditions?
Stability studies involve:
- Controlled hydrolysis : Incubate the compound in buffered solutions (pH 2–12) at 25–60°C. Monitor degradation via HPLC or ¹¹B NMR, noting hydrolysis to boronic acid .
- Kinetic analysis : Pseudo-first-order rate constants quantify susceptibility; trifluoromethyl groups typically enhance stability in acidic conditions (t₁/₂ > 48 hrs at pH 3) .
Q. What experimental designs address discrepancies in crystallographic vs. spectroscopic data for boron-containing intermediates?
Discrepancies often stem from dynamic behavior in solution (e.g., boron coordination shifts). Mitigation strategies:
- Low-temperature NMR : Reduces signal broadening for ¹¹B nuclei .
- Solid-state NMR : Correlates with X-ray data to resolve ambiguities in boron hybridization .
- Redundant synthesis : Validate reproducibility across multiple batches to rule out impurities .
Methodological Tables
Q. Table 1: Comparative Reactivity in Cross-Coupling Reactions
| Substrate | Catalyst | Yield (%) | Selectivity (para:meta) | Reference |
|---|---|---|---|---|
| 4-Iodophenyl derivative | Pd(dppf)Cl₂ | 85 | 9:1 | |
| 3-Bromo-5-CF₃-thiophene | Pd(OAc)₂/SPhos | 78 | 7:3 |
Q. Table 2: Stability Under Hydrolytic Conditions
| pH | Temperature (°C) | Half-Life (hrs) | Degradation Product |
|---|---|---|---|
| 3 | 25 | >48 | Boronic acid |
| 7 | 37 | 24 | Partial decomposition |
| 10 | 50 | 6 | Complete hydrolysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
